molecular formula C8H8BrCl2NO B13685879 2-Amino-1-(2-bromo-4-chlorophenyl)ethanone Hydrochloride

2-Amino-1-(2-bromo-4-chlorophenyl)ethanone Hydrochloride

Cat. No.: B13685879
M. Wt: 284.96 g/mol
InChI Key: WFDDUHXOPFCEBD-UHFFFAOYSA-N
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Description

2-Amino-1-(2-bromo-4-chlorophenyl)ethanone Hydrochloride is a chemical compound with the molecular formula C8H8BrClNO·HCl It is a derivative of ethanone, featuring both amino and halogen substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-bromo-4-chlorophenyl)ethanone Hydrochloride typically involves the bromination and chlorination of phenyl ethanone derivatives followed by amination. One common method includes:

    Bromination: The starting material, 2-chloroacetophenone, is brominated using bromine in the presence of a solvent like carbon tetrachloride (CCl4) or tetrahydrofuran (THF).

    Amination: The brominated product is then reacted with ammonia or an amine in a solvent such as ether to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-bromo-4-chlorophenyl)ethanone Hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Products with different nucleophiles replacing the halogen atoms.

    Oxidation: Products with higher oxidation states, such as ketones or carboxylic acids.

    Reduction: Products with lower oxidation states, such as alcohols or amines.

Scientific Research Applications

2-Amino-1-(2-bromo-4-chlorophenyl)ethanone Hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-bromo-4-chlorophenyl)ethanone Hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2-bromo-4-hydroxyphenyl)ethanone Hydrochloride
  • 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride
  • 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone Hydrochloride

Uniqueness

2-Amino-1-(2-bromo-4-chlorophenyl)ethanone Hydrochloride is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its biological activity.

Properties

Molecular Formula

C8H8BrCl2NO

Molecular Weight

284.96 g/mol

IUPAC Name

2-amino-1-(2-bromo-4-chlorophenyl)ethanone;hydrochloride

InChI

InChI=1S/C8H7BrClNO.ClH/c9-7-3-5(10)1-2-6(7)8(12)4-11;/h1-3H,4,11H2;1H

InChI Key

WFDDUHXOPFCEBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C(=O)CN.Cl

Origin of Product

United States

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